6-Hydroxycumarin

Übersicht

Beschreibung

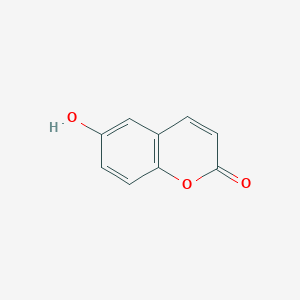

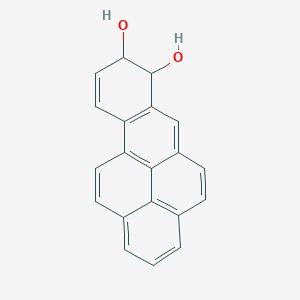

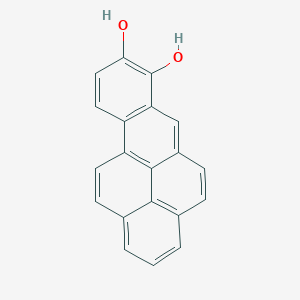

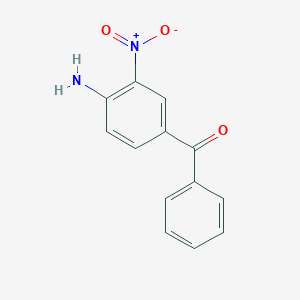

6-Hydroxychromen-2-on, auch bekannt als 6-Hydroxycumarin, ist eine natürlich vorkommende Verbindung, die zur Cumarin-Familie gehört. Cumarine sind eine Klasse organischer Verbindungen, die sich durch eine Benzopyronstruktur auszeichnen. 6-Hydroxychromen-2-on ist bekannt für seine vielfältigen biologischen Aktivitäten und findet sich in verschiedenen Pflanzen. Es hat aufgrund seiner potenziellen therapeutischen Anwendungen und seiner Rolle in verschiedenen chemischen Reaktionen große Aufmerksamkeit erregt.

Wissenschaftliche Forschungsanwendungen

6-Hydroxychromen-2-on hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer in der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung weist antimikrobielle, antifungale und antioxidative Eigenschaften auf, was sie in biologischen Studien wertvoll macht

Medizin: Es hat potenzielle therapeutische Anwendungen, darunter entzündungshemmende, gerinnungshemmende und krebshemmende Aktivitäten.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Hydroxychromen-2-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies (ROS) ab und hemmt die Lipidperoxidation, wodurch Zellen vor oxidativem Schaden geschützt werden.

Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen, wodurch Entzündungen reduziert werden.

Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt essentielle Enzyme, was zum Absterben von Mikrobienzellen führt.

Wirkmechanismus

Target of Action

6-Hydroxycoumarin primarily targets enzymes and receptors involved in inflammation, oxidative stress, and microbial activity. Notably, it inhibits carbonic anhydrase, an enzyme crucial for regulating pH and ion balance in various tissues . Additionally, it interacts with bacterial and fungal cell membranes, contributing to its antimicrobial properties .

Mode of Action

6-Hydroxycoumarin exerts its effects by binding to the active sites of its target enzymes, such as carbonic anhydrase, thereby inhibiting their activity. This inhibition disrupts normal cellular processes, leading to reduced inflammation and oxidative stress . Its antimicrobial action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Inflammatory Pathways: By inhibiting enzymes involved in the inflammatory response, 6-Hydroxycoumarin reduces the production of pro-inflammatory cytokines and mediators .

- Oxidative Stress Pathways: It enhances antioxidant defenses by scavenging free radicals and upregulating antioxidant enzymes .

- Microbial Metabolism: Disruption of microbial cell membranes and inhibition of key metabolic enzymes lead to impaired microbial growth and survival .

Pharmacokinetics

6-Hydroxycoumarin exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract and widely distributed in body tissues. The compound undergoes hepatic metabolism, primarily through hydroxylation and conjugation, and is excreted via urine . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, 6-Hydroxycoumarin’s inhibition of target enzymes leads to decreased inflammation and oxidative stress. At the cellular level, it promotes cell survival and reduces damage caused by reactive oxygen species (ROS). Its antimicrobial action results in the elimination of pathogenic bacteria and fungi, contributing to its therapeutic potential in treating infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 6-Hydroxycoumarin. For instance, its antioxidant activity may be enhanced in environments with higher oxidative stress. Additionally, the compound’s stability can be affected by storage conditions, with optimal stability observed at lower temperatures and in the absence of light .

Biochemische Analyse

Biochemical Properties

6-Hydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with UDP-glucuronosyltransferases, which catalyze the conjugation of 6-Hydroxycoumarin with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, 6-Hydroxycoumarin exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Cellular Effects

6-Hydroxycoumarin exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Moreover, 6-Hydroxycoumarin influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 6-Hydroxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, 6-Hydroxycoumarin inhibits the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxycoumarin have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that 6-Hydroxycoumarin can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 6-Hydroxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Hydroxycoumarin is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes, resulting in the formation of metabolites such as 7-hydroxycoumarin . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion .

Transport and Distribution

Within cells and tissues, 6-Hydroxycoumarin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-Hydroxycoumarin plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Hydroxycoumarin may localize to the mitochondria, where it can exert its antioxidant effects and modulate cellular metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 6-Hydroxychromen-2-on kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Pechmann-Kondensationsreaktion, bei der Phenole mit β-Ketoestern in Gegenwart eines starken Säurekatalysators wie Schwefelsäure reagieren. Ein weiteres Verfahren beinhaltet die Cyclisierung von ortho-Hydroxyzimtsäuren unter sauren Bedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 6-Hydroxychromen-2-on häufig großtechnische Pechmann-Kondensationsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und nutzt kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken, um sicherzustellen, dass die Verbindung den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxychromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu 6-Hydroxy-4-chromenon oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen am Chromenonring einführen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet, um spezifische Substitutionen zu erreichen

Hauptprodukte:

Oxidation: 6-Hydroxy-4-chromenon.

Reduktion: Dihydro-6-hydroxychromen-2-on.

Substitution: Verschiedene substituierte Chromenone, abhängig von den verwendeten Reagenzien

Vergleich Mit ähnlichen Verbindungen

6-Hydroxychromen-2-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

7-Hydroxy-4-methylchromen-2-on: Diese Verbindung hat ähnliche antioxidative Eigenschaften, unterscheidet sich aber in ihrer Methylsubstitution, was ihre Reaktivität und biologische Aktivität beeinflusst.

7,8-Dihydroxy-4-methylchromen-2-on: Diese Verbindung enthält zusätzliche Hydroxylgruppen, die ihre antioxidative Aktivität verstärken, sie aber auch anfälliger für Oxidation machen.

Einzigartigkeit: 6-Hydroxychromen-2-on zeichnet sich durch sein ausgewogenes Profil biologischer Aktivitäten und seine Vielseitigkeit in chemischen Reaktionen aus. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .

Eigenschaften

IUPAC Name |

6-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJXIFQYOPWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209760 | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-68-1 | |

| Record name | 6-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6093-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-hydroxycoumarin on patulin production?

A1: 6-Hydroxycoumarin inhibits the enzyme glucose methanol choline oxidoreductase (GMC oxidoreductase) in Penicillium expansum. This enzyme is a key player in the biosynthesis of patulin, a mycotoxin. By inhibiting GMC oxidoreductase, 6-hydroxycoumarin disrupts the final step in patulin production, effectively reducing its accumulation. []

Q2: How effective is 6-hydroxycoumarin in reducing patulin production compared to other compounds?

A2: In both in vitro and in vivo studies, 6-hydroxycoumarin demonstrated a dose-dependent inhibition of patulin production. At concentrations ranging from 10 µM to 1 mM, it achieved 17-81% inhibition in vitro. In apple models, it reduced patulin production by 60% at 100 µg/wound. This efficacy was comparable to, and in some cases exceeded, that of meticrane, an approved drug. []

Q3: Can 6-hydroxycoumarin be used to control postharvest fungal rots?

A3: Research suggests that 6-hydroxycoumarin has the potential to limit postharvest fungal rots. It has demonstrated effectiveness in reducing patulin production by Penicillium expansum, a fungus known to cause rot in fruits, especially apples. []

Q4: What is the molecular formula and weight of 6-hydroxycoumarin?

A4: The molecular formula of 6-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.

Q5: How is 6-hydroxycoumarin characterized using spectroscopic techniques?

A5: 6-hydroxycoumarin can be characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. [, , ] * Infrared (IR) spectroscopy: Reveals the functional groups present in the molecule based on their characteristic vibrations. [, , ] * Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ] * UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, which can be used for identification and quantification. [, ]

Q6: How does the presence of 6-hydroxycoumarin side groups in polystyrene films affect their liquid crystal alignment properties?

A6: Incorporating 6-hydroxycoumarin side groups into polystyrene films influences their liquid crystal (LC) alignment capabilities when treated with photoalignment methods. The molar content of 6-hydroxycoumarin directly impacts the azimuthal anchoring energy of the LC cells. For instance, P6COU80, with a higher molar content, exhibits a significantly higher anchoring energy compared to P6COU25. []

Q7: Is 6-hydroxycoumarin a substrate for the enzyme tyrosinase?

A7: Yes, 6-hydroxycoumarin acts as a weak substrate for mushroom tyrosinase. Interestingly, when 6-hydroxycoumarin or 7-hydroxycoumarin are substrates, the enzyme catalyzes the formation of 6,7-dihydroxycoumarin, suggesting a specific regioselectivity. []

Q8: Have computational methods been used to study the interactions of 6-hydroxycoumarin with biological targets?

A8: Yes, molecular docking studies have been employed to investigate the binding interactions of 6-hydroxycoumarin and its derivatives with enzymes like tyrosinase. These studies provide insights into the potential inhibitory mechanisms of these compounds and guide the design of more potent inhibitors. []

Q9: How does the position of the hydroxyl group on the coumarin ring affect its interaction with tyrosinase?

A9: The position of the hydroxyl group significantly influences the interaction of hydroxycoumarins with tyrosinase:

- Pyrone ring hydroxylation: 3-hydroxycoumarin acts as a potent inhibitor, while 4-hydroxycoumarin shows no inhibition.This structure-activity relationship highlights the importance of the hydroxyl position for tyrosinase interaction. []

Q10: How does modifying 6-hydroxycoumarin with alkoxy groups affect its biological activity?

A10: Introducing alkoxy substituents to the 6-position of 6-hydroxycoumarin can significantly impact its ability to inhibit nitric oxide (NO) production in RAW264 cells. This effect is influenced by the length and structure of the alkoxy chain. For instance, derivatives with longer chains, such as 6-(3-phenylpropoxy)coumarin (6HC-8) and 6-(2-octynyloxy)coumarin (6HC-14), demonstrated enhanced inhibitory effects. []

Q11: Has 6-hydroxycoumarin shown any antitumor activity?

A11: While not explicitly mentioned in these papers, some studies suggest that 6-hydroxycoumarin exhibits antitumor activity. This activity is believed to be related to its ability to inhibit cell growth and induce apoptosis in specific cancer cell lines. Further research is needed to fully elucidate its antitumor potential and mechanisms of action.

Q12: How can researchers quantify 6-hydroxycoumarin in plant extracts?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) or mass spectrometry (MS), is widely used to quantify 6-hydroxycoumarin in complex mixtures like plant extracts. This technique allows for the separation and sensitive detection of 6-hydroxycoumarin, enabling researchers to determine its concentration. [, ]

Q13: How is the quality of 6-hydroxycoumarin assessed for research and applications?

A13: Ensuring the quality of 6-hydroxycoumarin is crucial for its reliable use in research and various applications. Various analytical techniques are employed to assess its purity, identity, and potentially other quality attributes. This rigorous quality control ensures consistent performance and reliability in experiments and downstream applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)